molecular formula C19H15N3O5S2 B2609546 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-33-7

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2609546
CAS No.: 681163-33-7
M. Wt: 429.47
InChI Key: HCUCZVZSYGMPEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core substituted with a methyl group at position 6 and an ethyl carboxylate at position 3. This compound is structurally related to intermediates in antiviral and antimicrobial agent development, particularly due to the thiazole and thiophene rings, which are known for their bioactivity .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-3-27-18(26)14-9(2)13-15(28-14)21-19(29-13)20-12(23)8-22-16(24)10-6-4-5-7-11(10)17(22)25/h4-7H,3,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCZVZSYGMPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride to yield phthaloyl-protected alanine. The final coupling step involves the reaction of phthaloyl-protected alanine with methyl anthranilate under specific conditions to form the desired isoindole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

(a) Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1)

This compound shares the thieno[2,3-d]thiazole backbone and methyl/ethyl carboxylate substituents with the target molecule but lacks the acetamido-dioxoisoindolinyl side chain. The absence of this substituent reduces steric hindrance and polarity, likely impacting solubility and receptor binding. The amino group at position 2 may enhance reactivity in further functionalization, as seen in Gewald reaction-derived intermediates .

(b) Thiazol-5-ylmethyl Carbamate Derivatives (PF 43(1), 2017)

Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature a thiazole ring but differ in core structure (hexan-2-ylcarbamate vs. fused thienothiazole). The target compound’s dioxoisoindolinyl group may confer greater metabolic stability compared to hydroperoxypropan-2-yl substituents in analogues like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate, which are prone to oxidative degradation .

Physicochemical Properties

Property Target Compound Ethyl 2-amino-6-methylthieno[2,3-d]thiazole-5-carboxylate Thiazol-5-ylmethyl Carbamate Derivatives
Molecular Weight ~435.5 g/mol (estimated) 266.32 g/mol ~600–700 g/mol
LogP (Lipophilicity) Higher (due to dioxoisoindolinyl group) 1.8 (reported) Variable (hydroperoxy groups reduce LogP)
Solubility Moderate in DMSO, low in water High in polar aprotic solvents Low (hydrophobic carbamate backbone)

Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O5SC_{22}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 426.49 g/mol. The compound features a thieno[2,3-d]thiazole core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, a related compound demonstrated selective inhibition of sirtuin 2 (SIRT2), which is implicated in various cancers. SIRT2 inhibitors have shown promise in preclinical models for their ability to induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics .

The mechanism of action for this compound may involve modulation of specific protein targets through E3 ligase interactions. E3 ligases play a crucial role in ubiquitination processes that regulate protein degradation pathways, which can be exploited for targeted cancer therapies .

In Vitro Studies

In vitro assays have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, thienopyrimidinone derivatives have been reported to exhibit submicromolar inhibitory activity against SIRT2 . While specific data on the compound is limited, its structural similarities suggest potential for similar biological effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Key parameters include absorption, distribution, metabolism, and excretion (ADME). While specific data is not extensively available, compounds within this class often demonstrate favorable pharmacokinetic profiles conducive to drug development.

Toxicity and Safety

Initial assessments of toxicity are critical for any new compound. The safety profile can be inferred from related compounds; however, dedicated toxicological studies are necessary to establish a comprehensive safety profile for this compound.

Case Study 1: SIRT Inhibition in Cancer Models

A study focusing on SIRT inhibitors demonstrated that analogues with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range .

Case Study 2: E3 Ligase Targeting

Research into E3 ligase-targeting drugs has highlighted the potential for these compounds to selectively degrade oncogenic proteins. This compound could serve as a prototype for developing novel PROTACs (proteolysis-targeting chimeras), which harness the ubiquitin-proteasome system to eliminate harmful proteins associated with cancer progression .

Q & A

Q. Key Challenges :

  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
  • Side reactions : Monitor for hydrolysis of the dioxoisoindolinyl group under acidic conditions.

Q. Advanced Considerations :

  • Microwave-assisted synthesis reduces reaction time and improves yield.
  • Flow chemistry enhances reproducibility for scale-up .

How can the crystal structure and electronic properties of this compound be elucidated?

Basic Research Question

  • X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve the complex fused-ring system. The thieno-thiazole core and dioxoisoindolinyl substituent may require high-resolution data (Cu-Kα radiation) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using 2D techniques (HSQC, HMBC) to distinguish overlapping resonances from methyl and thiazole groups.
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Advanced Research Question

  • DFT calculations : Optimize geometry and compute HOMO-LUMO gaps to predict reactivity. Compare with experimental UV-Vis spectra to validate electronic transitions .

What biological activities are plausible for this compound, and how can they be evaluated?

Basic Research Question
Based on structural analogs:

  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The dioxoisoindolinyl group may inhibit kinases or proteasomes .
  • Antimicrobial potential : Test against Gram-positive/negative bacteria (MIC assays). Thioether and amide groups enhance membrane penetration .

Advanced Research Question

  • Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition profiles (e.g., EGFR) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Advanced Research Question

  • Substituent modification :
    • Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to improve lipophilicity and bioavailability.
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the dioxoisoindolinyl ring to enhance electrophilic reactivity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., tubulin) .

How should researchers address contradictions in reported synthetic methodologies?

Advanced Research Question

  • Case study : Compare reflux times (3–5 hours in acetic acid vs. 6 hours in Gewald’s method ).
    • Resolution : Use TLC/HPLC to monitor reaction progress and optimize time/temperature.
  • Catalyst choice : Sodium acetate vs. triethylamine for cyclization efficiency. Validate via kinetic studies .

What analytical techniques are critical for assessing compound purity and stability?

Basic Research Question

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities. Purity >98% is recommended for biological assays .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH) and analyze by LC-MS to identify hydrolysis or oxidation products .

How can computational tools predict pharmacokinetic properties and toxicity?

Advanced Research Question

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
  • Toxicity profiling : Employ ProTox-II to assess hepatotoxicity risks linked to the dioxoisoindolinyl moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.